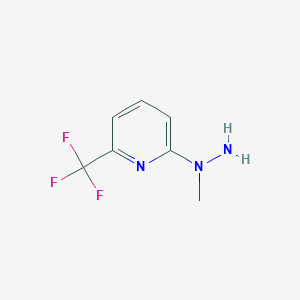

2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine

Descripción general

Descripción

2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine is a fluorinated heterocyclic compound with a molecular formula of C7H8F3N3 This compound is characterized by the presence of a trifluoromethyl group and a methylhydrazino group attached to a pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-6-(trifluoromethyl)pyridine with methylhydrazine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the chlorine atom with the methylhydrazino group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and advanced purification techniques like crystallization or chromatography may be employed to ensure high-quality production.

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: N-oxides of this compound.

Reduction: Hydrazine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups replacing the trifluoromethyl group.

Aplicaciones Científicas De Investigación

Synthesis of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine

The synthesis of this compound typically involves reactions that introduce the hydrazino group and trifluoromethyl substituent onto the pyridine ring. Common methods include:

- Hydrazination : Reacting 6-(trifluoromethyl)pyridine with hydrazine or its derivatives.

- Substitution Reactions : Utilizing electrophilic aromatic substitution to introduce the hydrazino group.

These synthetic pathways allow for the production of this compound in sufficient yields for further application studies.

Biological Activities

Research indicates that derivatives of trifluoromethylpyridines exhibit significant biological activities, including:

- Antimicrobial Properties : Compounds like this compound have shown potential against various bacterial strains, making them candidates for developing new antibiotics.

- Insecticidal Activity : The compound's structure allows it to interact effectively with biological targets in pests, providing a basis for developing new insecticides.

Applications in Agrochemicals

The agrochemical industry has increasingly utilized trifluoromethylpyridines due to their effectiveness in pest control. Specific applications include:

- Pesticides : The compound can be formulated into pesticides that target specific pests while minimizing environmental impact.

- Herbicides : Its selective toxicity makes it suitable for use in herbicides designed to control unwanted vegetation without harming crops.

Pharmaceutical Applications

This compound also shows promise in pharmaceutical applications:

- Drug Development : As a building block in synthesizing new drugs, particularly those targeting viral infections, such as HIV.

- Clinical Trials : Several compounds based on trifluoromethylpyridines are currently undergoing clinical trials, indicating their potential as therapeutic agents.

Case Studies and Research Findings

Recent studies have highlighted the effectiveness of trifluoromethylpyridines in various applications:

- A study on fluazinam, a fungicide derived from 2,3-dichloro-5-(trifluoromethyl)pyridine, demonstrated its superior efficacy compared to traditional fungicides due to its unique mechanism of action against fungal respiration pathways .

- Research into tipranavir, an HIV protease inhibitor containing a trifluoromethylpyridine moiety, has shown promising results in clinical settings, emphasizing the importance of this functional group in drug design .

Mecanismo De Acción

The mechanism of action of 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The methylhydrazino group can form hydrogen bonds or covalent interactions with target molecules, modulating their activity and leading to the desired biological effects.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(1-Methylhydrazino)-5-(trifluoromethyl)pyridine

- 2-(1-Methylhydrazino)-4-(trifluoromethyl)pyrimidine

- 3-Chloro-2-(1-methylhydrazino)-5-(trifluoromethyl)pyridine

Comparison

Compared to its analogs, 2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine is unique due to the position of the trifluoromethyl group on the pyridine ring. This positional difference can significantly influence the compound’s reactivity, biological activity, and overall chemical properties. For instance, the electronic effects and steric hindrance introduced by the trifluoromethyl group can vary depending on its position, leading to different interaction profiles with molecular targets.

Actividad Biológica

2-(1-Methylhydrazino)-6-(trifluoromethyl)pyridine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring a trifluoromethyl group and a hydrazino moiety, suggests diverse interactions with biological systems. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications.

Antimicrobial Properties

Research indicates that derivatives of pyridine containing hydrazine groups exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties .

Anticancer Potential

The compound has also been investigated for its anticancer potential. A study demonstrated that related hydrazine derivatives could induce apoptosis in cancer cells through the activation of caspase pathways, indicating a possible mechanism for this compound's action against tumors .

Neuroprotective Effects

Similar compounds have shown promising neuroprotective activity by reducing endoplasmic reticulum stress and inhibiting apoptosis in neuronal cells. This suggests that this compound could be explored for neuroprotective applications .

Case Study 1: Toxicological Assessment

A case study reported toxic encephalopathy and methemoglobinemia following exposure to a related compound, 5-amino-2-(trifluoromethyl)pyridine. This highlights the importance of understanding the safety profile of hydrazine derivatives, including this compound .

| Parameter | Value (Normal Range) |

|---|---|

| WBC (×10^9/L) | 14.05 (3.5–9.5) |

| RBC (×10^12/L) | 5.26 (4.3–5.8) |

| Methemoglobin (%) | 39.40 (<1%) |

| ALT (U/L) | 96 (9–50) |

| AST (U/L) | 101 (15–40) |

This data illustrates the hematological effects observed post-exposure, emphasizing the need for further investigation into the compound's safety.

The biological activity of this compound may involve several biochemical pathways:

- Inhibition of Apoptosis : Similar compounds have been shown to inhibit apoptosis markers like cleaved caspase-3 in human neuronal cells.

- Neuroinflammatory Pathways : Compounds in this class may reduce inflammation by modulating NF-kB signaling pathways.

- Antimicrobial Mechanisms : The exact mechanism remains to be fully elucidated but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. Preliminary studies suggest moderate lipophilicity, which can enhance membrane permeability but also raises concerns regarding toxicity and bioaccumulation .

Propiedades

IUPAC Name |

1-methyl-1-[6-(trifluoromethyl)pyridin-2-yl]hydrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8F3N3/c1-13(11)6-4-2-3-5(12-6)7(8,9)10/h2-4H,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEBNTKBPGXPVIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC(=N1)C(F)(F)F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8F3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901227305 | |

| Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163620-27-7 | |

| Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163620-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylhydrazinyl)-6-(trifluoromethyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901227305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.